

An In-depth Technical Guide to 2-Methylnonane: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylnonane

Cat. No.: B3428614

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylnonane is a branched-chain alkane with the chemical formula $C_{10}H_{22}$. As a member of the decane isomer group, it is a colorless liquid at room temperature and is a component of various fuels and solvents.^[1] Its branched structure confers specific physicochemical properties that differentiate it from its straight-chain isomer, n-decane, influencing its applications in research and industry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and chemical reactivity of **2-Methylnonane**, along with detailed experimental protocols for the determination of its key properties.

Chemical Structure

2-Methylnonane consists of a nine-carbon chain (nonane) with a methyl group attached to the second carbon atom.^[1] This structure results in a chiral center at the second carbon, although **2-Methylnonane** is often supplied as a racemic mixture.

IUPAC Name: **2-methylnonane**^[2] CAS Number: 871-83-0^[3] Molecular Formula: $C_{10}H_{22}$ ^[4]
SMILES: CCCCCCC(C)C^[2] InChI Key: SGVYKUFHHTIFL-UHFFFAOYSA-N^[5]

Physicochemical Properties

The physicochemical properties of **2-Methylnonane** are summarized in the tables below.

These properties are crucial for its handling, application, and for understanding its behavior in various chemical and biological systems.

Table 1: General and Physical Properties of 2-Methylnonane

Property	Value	Reference(s)
Molecular Weight	142.28 g/mol	[2]
Appearance	Colorless liquid	[3]
Odor	Petroleum-like	[1]
Density	0.726 g/mL at 20 °C	[5][6]
Boiling Point	166-169 °C	[5][6]
Melting Point	-74.65 °C	[6]
Refractive Index (n ²⁰ /D)	1.410	[5]

Table 2: Solubility and Partitioning of 2-Methylnonane

Property	Value	Reference(s)
Solubility in Water	0.8985 mg/L at 25 °C (estimated)	[7]
Solubility in Organic Solvents	Soluble in chloroform, ether, benzene	[8]
logP (Octanol-Water Partition Coefficient)	5.646 (estimated)	[7]

Table 3: Flammability and Vapor Properties of 2-Methylnonane

Property	Value	Reference(s)
Flash Point	46 °C (closed cup)	[5][6]
Vapor Pressure	1.89 mmHg at 25 °C	[7]

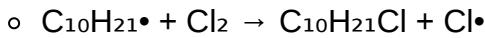
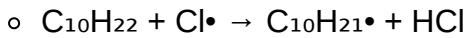
Chemical Reactivity

Alkanes, including **2-Methylnonane**, are generally unreactive due to the strength and nonpolar nature of their C-C and C-H single bonds.[9] However, they undergo a few key reactions under specific conditions.

Combustion

In the presence of excess oxygen and an ignition source, **2-Methylnonane** undergoes complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.[10]

Balanced Equation for Complete Combustion: $2 \text{C}_{10}\text{H}_{22} + 31 \text{O}_2 \rightarrow 20 \text{CO}_2 + 22 \text{H}_2\text{O} + \text{Heat}$



Free-Radical Halogenation

2-Methylnonane can react with halogens (such as chlorine or bromine) in the presence of ultraviolet (UV) light. This reaction proceeds via a free-radical chain mechanism, leading to the substitution of hydrogen atoms with halogen atoms.[11] The reaction is not highly selective and can result in a mixture of halogenated isomers.

Mechanism of Free-Radical Chlorination:

- Initiation: $\text{Cl}_2 \rightarrow 2 \text{Cl}\cdot$ (under UV light)

- Propagation:

- Termination:

- $\text{Cl}\cdot + \text{Cl}\cdot \rightarrow \text{Cl}_2$
- $\text{C}_{10}\text{H}_{21}\cdot + \text{Cl}\cdot \rightarrow \text{C}_{10}\text{H}_{21}\text{Cl}$
- $\text{C}_{10}\text{H}_{21}\cdot + \text{C}_{10}\text{H}_{21}\cdot \rightarrow \text{C}_{20}\text{H}_{42}$

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **2-Methylnonane** are provided below.

Density Determination using a Pycnometer

Objective: To accurately determine the density of liquid **2-Methylnonane** at a specific temperature.

Apparatus:

- Pycnometer (specific gravity bottle) of a known volume
- Analytical balance (accurate to ± 0.0001 g)
- Thermostatic water bath
- Pasteur pipette
- Lint-free tissue

Procedure:

- Clean the pycnometer and its stopper thoroughly with a suitable solvent (e.g., acetone) and dry it completely.
- Weigh the empty, dry pycnometer with its stopper on the analytical balance and record the mass (m_1).[\[2\]](#)
- Fill the pycnometer with distilled water of a known temperature, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.

- Place the filled pycnometer in a thermostatic water bath set to the desired temperature (e.g., 20 °C) for at least 20 minutes to allow for thermal equilibrium.
- Remove the pycnometer from the bath, carefully dry the exterior with a lint-free tissue, and weigh it. Record the mass (m_2).
- Empty and dry the pycnometer. Fill it with **2-MethylNonane**, following the same procedure as with water.
- Thermostatically control and weigh the pycnometer filled with **2-MethylNonane**. Record the mass (m_3).

Calculation:

- Volume of the pycnometer (V) = $(m_2 - m_1) / \rho_{\text{water}}$ (where ρ_{water} is the density of water at the experimental temperature).
- Density of **2-MethylNonane** (ρ_{sample}) = $(m_3 - m_1) / V$.

Boiling Point Determination using a Thiele Tube

Objective: To determine the boiling point of **2-MethylNonane** using a micro-method.

Apparatus:

- Thiele tube filled with mineral oil
- Thermometer (-10 to 200 °C)
- Small test tube (e.g., 75 x 10 mm)
- Capillary tube (sealed at one end)
- Bunsen burner or other heat source
- Rubber band or wire to attach the test tube to the thermometer

Procedure:

- Add about 0.5 mL of **2-MethylNonane** to the small test tube.
- Place the capillary tube, sealed end up, into the test tube containing the sample.[\[7\]](#)
- Attach the test tube to the thermometer with the rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
- Clamp the Thiele tube to a retort stand and insert the thermometer assembly, ensuring the sample is immersed in the mineral oil. The rubber band should be above the oil level.
- Gently heat the side arm of the Thiele tube with a small flame.[\[7\]](#) This will create convection currents that ensure uniform heating.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.
- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[\[1\]](#) Record this temperature.

Melting Point Determination (Capillary Method - ASTM E324)

Objective: To determine the melting point of **2-MethylNonane** (applicable when the substance is frozen).

Apparatus:

- Melting point apparatus (e.g., Thiele tube or a commercial instrument)
- Capillary tubes (sealed at one end)
- Thermometer
- Freezing bath (e.g., dry ice/acetone)

Procedure:

- Introduce a small amount of frozen **2-MethylNonane** into a capillary tube.[[12](#)]
- Pack the solid to the bottom of the tube.
- Place the capillary tube in the melting point apparatus.
- Heat the apparatus slowly, at a rate of about 1-2 °C per minute near the expected melting point.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range). For a pure compound, this range should be narrow.[[13](#)]

Refractive Index Measurement using an Abbe Refractometer

Objective: To measure the refractive index of liquid **2-MethylNonane**.

Apparatus:

- Abbe refractometer
- Constant temperature water circulator
- Dropper
- Soft tissue
- Standard liquid with a known refractive index (for calibration, e.g., distilled water)

Procedure:

- Turn on the light source of the refractometer.
- Connect the refractometer to the constant temperature water circulator set to 20 °C and allow the prisms to equilibrate.

- Open the prism assembly and clean the surfaces of both the upper and lower prisms with a soft tissue and a suitable solvent (e.g., ethanol or acetone).
- Place a few drops of **2-MethylNonane** onto the surface of the lower prism.[4]
- Close the prisms firmly.
- Look through the eyepiece and turn the coarse adjustment knob until the field of view is divided into a light and a dark section.
- If a colored band is visible at the borderline, turn the chromaticity adjustment knob until a sharp, black-and-white borderline is obtained.
- Turn the fine adjustment knob to center the borderline on the crosshairs in the eyepiece.
- Press the switch to illuminate the scale and read the refractive index.

Flash Point Determination (Tag Closed-Cup Tester - ASTM D56)

Objective: To determine the flash point of **2-MethylNonane**.

Apparatus:

- Tag Closed-Cup Tester
- Thermometer
- Graduated cylinder

Procedure:

- Ensure the Tag Closed-Cup Tester is clean and in good working order.
- Pour 50 mL of **2-MethylNonane** into the test cup.[3]
- Place the lid on the cup and insert the thermometer.

- Light the test flame and adjust it to the size of the bead on the lid.
- Heat the sample at a slow, constant rate (approximately 1 °C/min).
- For every 1 °C rise in temperature, apply the test flame by operating the shutter mechanism.
- The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a distinct flash inside the cup.[\[14\]](#) Record this temperature.

Solubility Determination

Objective: To determine the qualitative solubility of **2-MethylNonane** in water and an organic solvent.

Apparatus:

- Test tubes with stoppers
- Graduated pipettes
- Vortex mixer (optional)

Procedure for Solubility in Water:

- Add approximately 1 mL of **2-MethylNonane** to a test tube.
- Add 3 mL of distilled water to the test tube.
- Stopper the test tube and shake it vigorously for 1 minute.
- Allow the mixture to stand and observe if two distinct layers form. The formation of two layers indicates insolubility.[\[15\]](#)

Procedure for Solubility in an Organic Solvent (e.g., Hexane):

- Add approximately 1 mL of **2-MethylNonane** to a test tube.
- Add 3 mL of the organic solvent (e.g., hexane) to the test tube.

- Stopper the test tube and shake it.
- Observe if a single, clear phase is formed. A single phase indicates solubility.

Visualization of Structure-Property Relationships

The following diagram illustrates the logical relationship between the chemical structure of **2-Methylnonane** and its key physicochemical properties.

[Click to download full resolution via product page](#)

Caption: Relationship between **2-Methylnonane**'s structure and its properties.

Safety Information

2-MethylNonane is a flammable liquid and vapor.[\[1\]](#) It may be fatal if swallowed and enters airways. It is essential to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. delltech.com [delltech.com]
- 4. scribd.com [scribd.com]
- 5. img.waimaoniu.net [img.waimaoniu.net]
- 6. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. engineerfix.com [engineerfix.com]
- 9. data.ntsb.gov [data.ntsb.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. davjalandhar.com [davjalandhar.com]
- 13. infinitalab.com [infinitalab.com]
- 14. store.astm.org [store.astm.org]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-MethylNonane: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3428614#2-methylnonane-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com